molecular formula C16H13NO4 B8650243 6-Ethoxy-2-nitro-3-phenylbenzofuran CAS No. 58468-49-8

6-Ethoxy-2-nitro-3-phenylbenzofuran

Cat. No. B8650243
CAS RN: 58468-49-8
M. Wt: 283.28 g/mol
InChI Key: XVHDDARDVSENDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Ethoxy-2-nitro-3-phenylbenzofuran is a useful research compound. Its molecular formula is C16H13NO4 and its molecular weight is 283.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Ethoxy-2-nitro-3-phenylbenzofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Ethoxy-2-nitro-3-phenylbenzofuran including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

58468-49-8

Product Name

6-Ethoxy-2-nitro-3-phenylbenzofuran

Molecular Formula

C16H13NO4

Molecular Weight

283.28 g/mol

IUPAC Name

6-ethoxy-2-nitro-3-phenyl-1-benzofuran

InChI

InChI=1S/C16H13NO4/c1-2-20-12-8-9-13-14(10-12)21-16(17(18)19)15(13)11-6-4-3-5-7-11/h3-10H,2H2,1H3

InChI Key

XVHDDARDVSENDB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=C(O2)[N+](=O)[O-])C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 0.34 g (0.008 mole) of sodium hydride in 45 ml of glyme is added dropwise a solution of 2.0 g (0.008 mole) of 6-hydroxy-2-nitro-3-phenylbenzofuran in 20 ml of glyme. To this suspension is added 16 g (0.010 mole) of ethyl iodide and the mixture is heated to its reflux temperature and maintained at reflux for 5 hours. After cooling to 25° C. an additional 0.1 g of sodium hydride and 5 ml of ethyl iodide are added and the mixture is refluxed for about three hours. The mixture is poured into water and extracted with diethyl ether. The extracts are washed with water and saturated sodium chloride solution and dried. Concentration of the extracts provides a residue which is recrystallized from aqueous ethanol to provide yellow needles of 6-ethoxy-2-nitro-3-phenylbenzofuran, m.p. 109°-111° C.
Quantity
0.34 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Name
6-hydroxy-2-nitro-3-phenylbenzofuran
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
16 g
Type
reactant
Reaction Step Three
Quantity
0.1 g
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

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